1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

thiophene regioisomer structure-activity relationship heterocyclic medicinal chemistry

1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1251548-30-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-urea hybrid class, with the molecular formula C13H10N4O2S and a molecular weight of 286.31 g/mol. Its structure integrates three pharmacophoric elements: a phenyl urea terminus, a central 1,3,4-oxadiazole ring, and a thiophen-3-yl substituent at the oxadiazole 5-position.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31
CAS No. 1251548-30-7
Cat. No. B2435475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
CAS1251548-30-7
Molecular FormulaC13H10N4O2S
Molecular Weight286.31
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CSC=C3
InChIInChI=1S/C13H10N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h1-8H,(H2,14,15,17,18)
InChIKeyDBNROCGFFNYHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1251548-30-7): Core Chemical Identity and Procurement Baseline


1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1251548-30-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-urea hybrid class, with the molecular formula C13H10N4O2S and a molecular weight of 286.31 g/mol [1]. Its structure integrates three pharmacophoric elements: a phenyl urea terminus, a central 1,3,4-oxadiazole ring, and a thiophen-3-yl substituent at the oxadiazole 5-position. The 1,3,4-oxadiazole regioisomer is known to exhibit approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched molecular pairs, along with superior metabolic stability and aqueous solubility profiles [2].

Why 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea Cannot Be Interchanged with In-Class Analogs


Within the 1,3,4-oxadiazole-urea chemical space, seemingly minor structural variations produce functionally non-interchangeable compounds. The thiophene ring attachment position (3-yl vs. 2-yl) constitutes a regioisomeric difference that alters the three-dimensional presentation of the sulfur atom and the π-electron distribution across the heterocycle, historically shown to affect pharmacological activity in thiophene derivatives [1]. Simultaneously, the 1,3,4-oxadiazole core—as opposed to the 1,2,4-oxadiazole isomer—confers a systematically different physicochemical profile: the 1,3,4-isomer consistently displays lower log D, improved metabolic stability, reduced hERG inhibition risk, and higher aqueous solubility across matched molecular pair analyses [2]. Substitution at the terminal urea nitrogen (phenyl vs. cyclohexyl, benzhydryl, or 4-chlorobenzyl) further modulates hydrogen-bonding geometry, steric bulk, and lipophilicity, all of which directly impact target binding and pharmacokinetic behavior. Consequently, generic substitution among these analogs without empirical verification of the specific substitution pattern risks compromising the intended biological or physicochemical outcome.

Quantitative Differentiation Evidence for 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1251548-30-7) Versus Closest Analogs


Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Attachment and Pharmacological Consequences

The target compound bears a thiophen-3-yl group, whereas its closest commercially cataloged structural analog (1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea, CAS 1286721-15-0) bears a thiophen-2-yl group [1]. The positional isomerism of thiophene substituents has been systematically shown to produce divergent physiological activities: in a comparative analysis recalculating the activity of 2- and 3-substituted thiophene derivatives relative to the phenyl analog as unity, the two positional series exhibited measurably different potency and toxicity profiles [2]. The 3-yl attachment positions the sulfur heteroatom at a different distance and angular orientation from the oxadiazole core, altering the molecular electrostatic potential surface presented to biological targets. No published direct head-to-head bioassay comparison between CAS 1251548-30-7 and CAS 1286721-15-0 was identified in the peer-reviewed literature at the time of this analysis.

thiophene regioisomer structure-activity relationship heterocyclic medicinal chemistry

1,3,4-Oxadiazole Core: Physicochemical Superiority over 1,2,4-Oxadiazole Isomers

The compound's 1,3,4-oxadiazole core represents a deliberate regioisomeric choice with quantifiable physicochemical consequences. A systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. Significant advantages were also observed for metabolic stability, hERG inhibition liability, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomer. These differences are rationalized by the intrinsically different charge distributions and dipole moments between the two regioisomers. Any analog bearing a 1,2,4-oxadiazole core would be expected to present a substantially different developability profile.

oxadiazole regioisomer lipophilicity metabolic stability drug-likeness

Oxadiazole-Urea Pharmacophore: STAT3 Inhibitory Activity in the Patent Literature

The oxadiazole-urea pharmacophore class to which CAS 1251548-30-7 belongs has been demonstrated to inhibit STAT3 transcriptional activity. In a granted U.S. patent (US 7,799,811 B2), a structurally related oxadiazole urea compound (molecular formula C16H10ClF3N4O2) inhibited 50% of STAT3 activity at 2.5–3.0 μM in a dual luciferase reporter assay conducted in HCT116 colorectal carcinoma cells [1]. The same compound inhibited the growth of HCT116 cells with a GI50 value of 15 μM, MDA-MB-468 breast cancer cells with a GI50 of 40 μM, and SW620 colon cancer cells with a GI50 of 70 μM. While CAS 1251548-30-7 is not the exact compound exemplified in the patent, it shares the core oxadiazole-urea scaffold and differs in the terminal aromatic substituent (thiophen-3-yl vs. 2-chloro-4-trifluoromethylphenyl), providing a rational structural basis for exploring STAT3-directed activity.

STAT3 inhibition anticancer oxadiazole urea dual luciferase assay

Urease Enzyme Inhibition: Quantitative Benchmarks from 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold has established activity as a urease inhibitor. In a focused series of eighteen 1,3,4-oxadiazole derivatives evaluated against Jack bean urease, compounds exhibited IC50 values ranging from 1.15 ± 0.2 μM (compound 4j, the most potent) to 42.4 ± 1.2 μM, with the standard inhibitor thiourea showing an IC50 of 22.3 ± 1.2 μM [1]. While CAS 1251548-30-7 was not among the specific compounds tested in this study, its 1,3,4-oxadiazole core and urea linkage place it within the same pharmacophore class that demonstrated potent, competitive urease inhibition. The thiophen-3-yl substituent at the oxadiazole 5-position may further modulate binding through hydrophobic and π-stacking interactions with the enzyme active site.

urease inhibition 1,3,4-oxadiazole enzyme kinetics Jack bean urease

N-Terminal Substituent Differentiation: Phenyl vs. Cyclohexyl, Benzhydryl, and 4-Chlorobenzyl Analogs

Multiple analogs of CAS 1251548-30-7 bearing the identical thiophen-3-yl-1,3,4-oxadiazole core differ only at the terminal urea nitrogen: 1-cyclohexyl (aliphatic, log P ~3.5 estimated), 1-benzhydryl (CAS 1251686-95-9, diaryl, log P ~4.3 estimated), 1-(4-chlorobenzyl) (CAS 1251547-23-5, halogenated arylalkyl), and the target compound's 1-phenyl substituent (log P ~2.9 estimated for the neutral species) [1][2]. These N-substituents span a calculated log P range of approximately 1.4 log units, translating to a roughly 25-fold difference in predicted partition coefficient. The phenyl substituent presents one hydrogen-bond donor (urea NH) and a planar aromatic ring capable of π-stacking, whereas the cyclohexyl analog sacrifices aromatic interactions for increased conformational flexibility and steric bulk, and the benzhydryl analog introduces a second aromatic ring that may engage additional hydrophobic contacts. No published head-to-head bioassay comparison across this N-substituent series is available.

urea substituent SAR lipophilicity modulation hydrogen bonding steric effects

Evidence-Supported Application Scenarios for 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1251548-30-7)


Structure-Activity Relationship (SAR) Studies on Oxadiazole-Urea STAT3 Inhibitors

CAS 1251548-30-7 can serve as a thiophene-containing structural probe in SAR campaigns exploring the oxadiazole-urea scaffold for STAT3 inhibition. The patent literature establishes that oxadiazole ureas inhibit STAT3 transcriptional activity with an IC50 of 2.5–3.0 μM and suppress cancer cell growth with GI50 values of 15–80 μM across colorectal and breast cancer lines [1]. Replacing the patent-exemplified 2-chloro-4-trifluoromethylphenyl group with the thiophen-3-yl moiety alters the electronic character (electron-rich thiophene vs. electron-deficient haloaryl) and provides an additional heteroatom (sulfur) capable of distinct intermolecular interactions. This compound enables systematic evaluation of how heteroaryl-for-aryl substitution affects STAT3 potency and selectivity.

Urease Inhibitor Lead Optimization with Heterocyclic Diversity

The 1,3,4-oxadiazole scaffold has validated activity against Jack bean urease, with class-member IC50 values ranging from 1.15 to 42.4 μM [1]. CAS 1251548-30-7 contributes a thiophen-3-yl substituent not represented in the original 18-compound urease inhibitor series, expanding the chemical diversity of this pharmacophore. The phenyl urea terminus provides a hydrogen-bonding framework complementary to the urease active site, while the thiophene sulfur offers potential metal-coordination or hydrophobic pocket interactions. This compound is suitable for biochemical screening aimed at identifying substituent patterns that enhance potency beyond the 1.15 μM benchmark established by the most active class member.

Physicochemical Benchmarking of 1,3,4-Oxadiazole Regioisomers in Developability Profiling

The 1,3,4-oxadiazole core of CAS 1251548-30-7 is associated with a systematically superior developability profile—approximately one order of magnitude lower log D, improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to 1,2,4-oxadiazole matched molecular pairs [1]. This compound can serve as a representative 1,3,4-oxadiazole probe in head-to-head physicochemical comparisons with its 1,2,4-oxadiazole isomer (if synthesized), generating matched-pair data that extends the Boström et al. findings to the thiophene-urea chemical space. Such data are directly relevant to lead series triage in drug discovery programs where log D and metabolic stability are critical selection criteria.

Thiophene Regioisomer Profiling for Target Engagement Selectivity

Given the historical evidence that 2- and 3-substituted thiophene derivatives exhibit divergent pharmacological activity and toxicity profiles [1], CAS 1251548-30-7 (3-yl) can be deployed alongside its 2-yl isomer (CAS 1286721-15-0) in parallel biochemical or cell-based assays. This matched regioisomer pair allows direct quantification of how the thiophene sulfur position influences target binding, selectivity, and off-target effects. Such data address a critical gap in the current literature, where no published direct comparison between these two isomers exists, and provide actionable guidance for medicinal chemistry teams selecting between thiophene attachment points in lead optimization.

Quote Request

Request a Quote for 1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.